2-Methoxystypandrone
2-Methoxystypandrone
2-Methoxystypandrone is found in green vegetables. 2-Methoxystypandrone is isolated from roots of Polygonum cuspidatum (Japanese knotweed). 2-Methoxystypandrone displays an immunomodulatory effect in a cellular model. 2-Methoxystypandrone specifically inhibits JAK and IKKβ kinase activities. It also blocks inflammatory responses by impairing NF-κB signaling to limit the inflammation and oxidative stress for preservation of BBB integrity. 2-Methoxystypandrone concomitantly promotes neurodevelopmental protein expression and endogenous neurogenesis through inactivation of GSK3β to enhance β-catenin signaling for upexpression of neuroprotective genes and proteins. 2-Methoxynaphthoquinone possess antifungal activity. In vitro studies showed that compound inhibits Wnt signaling and suppresses the invasion of breast cancer cell lines, and is able to induce gastric adenocarcinoma necrosis.
Brand Name:
Vulcanchem
CAS No.:
85122-21-0
VCID:
VC21195784
InChI:
InChI=1S/C14H12O5/c1-6-4-8-12(14(18)11(6)7(2)15)9(16)5-10(19-3)13(8)17/h4-5,18H,1-3H3
SMILES:
CC1=C(C(=C2C(=C1)C(=O)C(=CC2=O)OC)O)C(=O)C
Molecular Formula:
C14H12O5
Molecular Weight:
260.24 g/mol
2-Methoxystypandrone
CAS No.: 85122-21-0
Cat. No.: VC21195784
Molecular Formula: C14H12O5
Molecular Weight: 260.24 g/mol
Purity: 98%
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Methoxystypandrone is found in green vegetables. 2-Methoxystypandrone is isolated from roots of Polygonum cuspidatum (Japanese knotweed). 2-Methoxystypandrone displays an immunomodulatory effect in a cellular model. 2-Methoxystypandrone specifically inhibits JAK and IKKβ kinase activities. It also blocks inflammatory responses by impairing NF-κB signaling to limit the inflammation and oxidative stress for preservation of BBB integrity. 2-Methoxystypandrone concomitantly promotes neurodevelopmental protein expression and endogenous neurogenesis through inactivation of GSK3β to enhance β-catenin signaling for upexpression of neuroprotective genes and proteins. 2-Methoxynaphthoquinone possess antifungal activity. In vitro studies showed that compound inhibits Wnt signaling and suppresses the invasion of breast cancer cell lines, and is able to induce gastric adenocarcinoma necrosis. |
|---|---|
| CAS No. | 85122-21-0 |
| Molecular Formula | C14H12O5 |
| Molecular Weight | 260.24 g/mol |
| IUPAC Name | 6-acetyl-5-hydroxy-2-methoxy-7-methylnaphthalene-1,4-dione |
| Standard InChI | InChI=1S/C14H12O5/c1-6-4-8-12(14(18)11(6)7(2)15)9(16)5-10(19-3)13(8)17/h4-5,18H,1-3H3 |
| Standard InChI Key | SSHJHOVVYKCJJI-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C2C(=C1)C(=O)C(=CC2=O)OC)O)C(=O)C |
| Canonical SMILES | CC1=CC2=C(C(=O)C=C(C2=O)OC)C(=C1C(=O)C)O |
| Appearance | Orange powder |
| Melting Point | 187°C |
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